Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)-
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Overview
Description
Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- is an organic compound with the molecular formula C16H14 It is a derivative of benzene, featuring a methyl group and a phenyl-substituted propadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions due to the presence of the benzene ring and the propadienyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- Benzene, 1-methyl-1,2-propadienyl-
- Benzene, 1,2-propadienyl-
- Phenylpropadiene
Comparison: Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- is unique due to the presence of both a methyl group and a phenyl-substituted propadienyl group. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the additional phenyl group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and research .
Properties
CAS No. |
61692-95-3 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-14-10-12-16(13-11-14)9-5-8-15-6-3-2-4-7-15/h2-4,6-13H,1H3 |
InChI Key |
AUTYPJYFPZWZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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